- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids, Chemistry - A European Journal, 2020, 26(46), 10411-10416
Cas no 97760-98-0 (4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE)
97760-98-0 structure
Product Name:4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
Número CAS:97760-98-0
MF:C9H7F3INO
Megavatios:329.057665109634
MDL:MFCD00052845
CID:828866
PubChem ID:2769342
Update Time:2025-05-23
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Propiedades químicas y físicas
Nombre e identificación
-
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- N-(4-iodo-2-(trifluoromethyl)phenyl)acetamide
- N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
- N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (ACI)
- Maybridge1_000057
- DLROSNQUSLJYBU-UHFFFAOYSA-N
- DTXSID10377679
- AKOS015853823
- D87513
- MixCom1_000101
- 4-IODO-2-(TRIFLUOROMETHYL)ACETANILIDE
- PS-7022
- 97760-98-0
- SCHEMBL1433160
- CS-0212547
- MFCD00052845
- 4''-Iodo-2''-(trifluoromethyl)acetanilide
-
- MDL: MFCD00052845
- Renchi: 1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)
- Clave inchi: DLROSNQUSLJYBU-UHFFFAOYSA-N
- Sonrisas: O=C(C)NC1C(C(F)(F)F)=CC(I)=CC=1
Atributos calculados
- Calidad precisa: 328.95200
- Masa isotópica única: 328.952
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 244
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.1A^2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: none
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.847
- Punto de fusión: 134 °C
- Punto de ebullición: 355.4°C at 760 mmHg
- Punto de inflamación: 168.7°C
- índice de refracción: 1.569
- PSA: 29.10000
- Logp: 3.34140
- Disolución: 未确定
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | I724818-50mg |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I724818-100mg |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I724818-500mg |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 500mg |
$ 95.00 | 2022-06-04 | ||
| Fluorochem | 006673-1g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 97% | 1g |
£23.00 | 2022-02-28 | |
| Fluorochem | 006673-5g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 97% | 5g |
£96.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001065-1g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 97% | 1g |
779CNY | 2021-05-08 | |
| Apollo Scientific | PC4944D-1g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 1g |
£26.00 | 2025-02-21 | ||
| Apollo Scientific | PC4944D-5g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 5g |
£112.00 | 2025-02-21 | ||
| abcr | AB104829-1 g |
4-Iodo-2-(trifluoromethyl)acetanilide; 97% |
97760-98-0 | 1g |
€59.50 | 2022-09-01 | ||
| abcr | AB104829-5 g |
4-Iodo-2-(trifluoromethyl)acetanilide; 97% |
97760-98-0 | 5g |
€119.00 | 2022-09-01 |
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 7 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Toluene ; 8 h, reflux
1.1 Solvents: Toluene ; 6 h, reflux
1.1 Solvents: Toluene ; 6 h, reflux
Referencia
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanolsSynthesis of tradinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pivalic acid , Cupric acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h
Referencia
- Palladium-Catalyzed Trifluoromethylation of Aromatic C-H Bond Directed by an Acetamino Group, Organic Letters, 2013, 15(1), 10-13
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 4 - 5 d, 15 °C
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 5 d, 5 - 15 °C
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 5 d, 5 - 15 °C
Referencia
- Copper-Free Direct C-H Trifluoromethylation of Acetanilides with Sodium TrifluoromethanesulfinateMethod for preparing 2-trifluoromethyl-4-substituted aniline compound from sodium trifluoromethanesulfinate and 4-substituted aniline, Journal of Organic Chemistry, 2014, 79(19), 8984-8989
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
2.1 Solvents: Toluene ; 6 h, reflux
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
1.1 Reagents: Iodine
2.1 -
1.2 < 60 °C; 2 h, 50 - 60 °C
2.1 Solvents: Toluene ; 6 h, reflux
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
1.1 Reagents: Iodine
2.1 -
Referencia
- Synthesis of tradinterol hydrochlorideSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanols, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Raw materials
- 4-Iodo-2-trifluoromethylaniline
- Borate(1-),tetrafluoro-
- Sodium Triflinate
- N-(4-Iodophenyl)acetamide
- 2-(trifluoromethyl)acetanilide
- Dibenzothiophenium, 5-(trifluoromethyl)-
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Preparation Products
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Literatura relevante
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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